4-Ethyl-2-hydroxy-N-isopropylbenzamide
Description
Properties
IUPAC Name |
4-ethyl-2-hydroxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9-5-6-10(11(14)7-9)12(15)13-8(2)3/h5-8,14H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUNZZEWXBUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)NC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethyl-2-hydroxy-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and isopropylamine.
Reaction Conditions: The hydroxylation of 4-ethylphenol is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the second position.
Amidation: The hydroxylated intermediate is then subjected to amidation with isopropylamine under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethyl-2-hydroxy-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4-Ethyl-2-hydroxy-N-isopropylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
4-Ethyl-2-hydroxy-N-isopropylbenzamide can be compared with similar compounds such as:
4-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group at the fourth position, which may influence its chemical and biological properties.
2-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group and has different substitution patterns, affecting its reactivity and applications.
N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
The presence of the ethyl group in this compound makes it unique, potentially enhancing its stability and reactivity compared to its analogs.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 4-Ethyl-2-hydroxy-N-isopropylbenzamide?
- Methodological Answer : Synthesis protocols should prioritize regioselectivity and functional group compatibility. For example:
- Hydrogenation : Use Pd/C under H₂ in methanol for selective reduction of nitro or alkene groups .
- Protection of hydroxyl groups : TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF ensures efficient protection without side reactions .
- Coupling reactions : Methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ enables amide bond formation under mild conditions .
Table 1 : Critical reaction steps and conditions for benzamide derivatives:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction | Pd/C, H₂, MeOH, 18 h | Selective deprotection |
| Hydroxyl protection | TIPSCl, Et₃N, DMAP, DMF, 3.5 h | Prevent unwanted reactivity |
| Amide coupling | Methyl 3-(chlorocarbonyl)propanoate | Introduce side-chain functionality |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., ethyl group at δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) .
- HPLC-MS : Detect impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization .
- Elemental analysis : Verify empirical formula (C₁₂H₁₇NO₂) with <0.3% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?
- Methodological Answer :
- Structural modifications : Vary substituents (e.g., ethyl → cyclopropyl, isopropyl → tert-butyl) to assess steric/electronic effects on bioactivity .
- Biological assays : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls to quantify activity changes .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Control for variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. HEK293), and assay protocols (e.g., incubation time) .
- Dose-response curves : Use Hill slope analysis to compare EC₅₀/IC₅₀ values across studies .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding factors .
Q. How can factorial design optimize reaction conditions for synthesizing this compound analogs?
- Methodological Answer : Implement a 2³ factorial design to test variables:
- Factors : Temperature (80°C vs. 120°C), catalyst loading (5 mol% vs. 10 mol%), solvent polarity (DMF vs. THF).
- Response metrics : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., high temperature + DMF improves yield by 15%) .
Theoretical and Framework-Based Questions
Q. How should researchers align their work on this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Link to enzyme inhibition theory : Investigate whether the benzamide scaffold mimics natural substrates (e.g., ATP-binding sites) using kinetic assays .
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to validate hypotheses about entropy-driven interactions .
Q. What methodologies ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
